3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
Description
3-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a heterocyclic compound featuring a fused thiazolo-triazine core with a benzyl group at position 6 and an acetoxyphenyl substituent at position 3. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions . Its molecular formula is C21H15N3O4S (monoisotopic mass: 405.0789 Da), closely resembling positional isomers and analogs documented in recent studies . The compound’s structural uniqueness lies in the acetoxy group at the phenyl ring’s 3-position, distinguishing it from 4-substituted analogs, which are more extensively characterized .
Properties
Molecular Formula |
C21H15N3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[3-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H15N3O4S/c1-13(25)28-16-9-5-8-15(10-16)12-18-20(27)24-21(29-18)22-19(26)17(23-24)11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b18-12- |
InChI Key |
PHPOUZFFQNWEBF-PDGQHHTCSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Triazine-Thiones with Acetylenic Esters
A method adapted from the synthesis of imidazo-thiazolotriazines involves reacting imidazo[4,5-e]-1,2,4-triazine-3-thiones with dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD).
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | DMAD/DEAD, ethanol, reflux, 14–17 hours | 60–85% | |
| Base-Catalyzed Rearrangement | NaOH, ethanol, reflux, 2–4 hours | 70–90% |
This method generates linear thiazolo[3,2-b]triazines, which may require further functionalization to introduce the benzyl and acetate groups.
One-Pot Synthesis Using Dibenzoylacetylene and Triazole Derivatives
An alternative route employs dibenzoylacetylene and triazole derivatives in a catalyst-free, room-temperature reaction.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| One-Pot Cyclocondensation | Dibenzoylacetylene, triazole derivatives, DMF, room temperature | 80–95% |
This method is advantageous for its simplicity and high yield but requires optimization for regioselectivity.
Cyclization with Polyphosphoric Acid (PPA)
For carboxylic acid derivatives, PPA facilitates intramolecular cyclization and dehydration.
PPA outperforms sulfuric acid due to reduced side reactions.
Substituent Introduction: Benzyl and Acetate Groups
Benzyl Group Incorporation
The benzyl group is introduced via alkylation or nucleophilic substitution. A common approach involves reacting the thiazolo-triazine core with benzyl halides under basic conditions.
Acetate Group Introduction
The acetate group is typically introduced via esterification. Phenyl acetate derivatives are synthesized by reacting phenolic intermediates with acetic anhydride or acetyl chloride.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, 0°C → room temperature, 2–4 hours | 80–90% |
Stereochemical Control: Z-Configuration of the Ylidene Group
The Z-configuration at the ylidene position is achieved through Knoevenagel condensation with aromatic aldehydes under mild conditions.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Knoevenagel Condensation | Benzaldehyde, piperidine, ethanol, reflux, 8–12 hours | 70–85% |
The Z-isomer predominates due to steric and electronic factors favoring the cis arrangement.
Purification and Characterization
Final purification involves column chromatography or crystallization. Key characterization techniques include:
-
NMR : Confirms aromatic proton signals and coupling patterns.
-
MS : Verifies molecular weight (e.g., [M+H]⁺ = 405.4 g/mol).
-
X-ray Diffraction : Validates regiochemistry in core intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (DMAD/DEAD) | Method B (Dibenzoylacetylene) | Method C (PPA Cyclization) |
|---|---|---|---|
| Core Yield | 60–85% | 80–95% | 70–85% |
| Regioselectivity | High | Moderate | High |
| Catalyst Use | Base | None | None |
| Reaction Time | Long (14–17 hours) | Short (minutes) | Moderate (5–30 hours) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , and it features a complex thiazolo-triazin structure that contributes to its unique properties. The compound's structure can be represented as follows:
- Molecular Structure :
- SMILES : CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC
- InChIKey : JHIFOZNYHDCCFQ-UNOMPAQXSA-N
Biological Activities
Research indicates that the compound possesses notable biological activities, primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. The following key activities have been identified:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes relevant in metabolic pathways, which may contribute to its therapeutic effects.
Scientific Research Applications
The applications of 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can be categorized into several areas:
Medicinal Chemistry
The unique structural features of this compound make it a candidate for further development in medicinal chemistry. Its ability to interact with biological targets suggests potential for drug design aimed at treating infections or cancer.
Pharmacological Studies
Pharmacological evaluations are essential to understand the mechanisms of action and therapeutic potential of this compound. Research focusing on dose-response relationships and toxicity profiles will be critical.
Synthetic Chemistry
As a synthetic intermediate, this compound can be utilized in the synthesis of other biologically active molecules. Its complex structure allows for modifications that can lead to derivatives with enhanced activity or selectivity.
Case Studies and Research Findings
While comprehensive literature specifically detailing case studies on this compound is limited, various studies on related thiazolo-triazine derivatives provide insights into its potential:
- Study of Antimicrobial Properties : A study conducted on similar thiazole derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria .
- Anticancer Mechanisms : Research into thiazole-based compounds has shown that they can induce apoptosis in cancer cells through the activation of caspases .
Mechanism of Action
The mechanism by which 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the thiazolo[3,2-b][1,2,4]triazine core but differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
4-Substituted analogs exhibit higher predicted collision cross-sections (193.4–210.2 Ų for [M+H]+ and [M+Na]+ adducts), suggesting greater conformational flexibility .
Functional Group Impact: Methoxy groups (e.g., in ) increase hydrophilicity (logP reduction by ~0.5 units) and improve aqueous solubility, critical for pharmacokinetics.
Synthetic Accessibility :
- The Williamson reaction and condensation with phenacyl chlorides (as in ) are common methods for thiazolo-triazine derivatives. However, 3-substituted analogs may require regioselective synthesis, posing challenges compared to 4-substituted isomers .
Biological Activity
The compound 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. The structure incorporates a thiazolo[3,2-b][1,2,4]triazin framework which is known to exhibit various pharmacological effects.
Synthesis
The synthesis of 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves several key steps:
- Formation of the Thiazolo Framework : This is achieved through cyclization reactions involving appropriate precursors such as benzylamine and dicarbonyl compounds.
- Acetylation : The resultant thiazolo compound is then acetylated to yield the final product.
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Biological Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazin framework exhibit a range of biological activities:
Antibacterial Activity
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazin possess significant antibacterial properties. For instance:
- Compounds similar to 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate have demonstrated efficacy against Staphylococcus aureus and Escherichia coli , outperforming traditional antibiotics like ciprofloxacin in some cases .
Anticancer Activity
The structural complexity of this compound suggests potential anticancer properties. Research into similar thiazolo derivatives has indicated:
- Activity against various cancer cell lines has been observed. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Anticonvulsant Activity
Some studies have explored the anticonvulsant effects of thiazolo derivatives:
The biological activity of 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may also act on various receptors affecting neurotransmitter release or cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of 3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Benzylthiazolo[3,2-b][1,2,4]triazinone | Similar thiazole-triazine framework | Antibacterial |
| 5-Arylthiazolo[5,4-d][1,2]oxazole | Contains an oxazole instead of triazine | Anticancer |
| Thieno[2,3-d]pyrimidinone | Different heterocyclic structure | Antiviral |
Case Studies
Recent studies have focused on evaluating the antibacterial efficacy of thiazolo derivatives against resistant strains. For instance:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The compound is synthesized via a Williamson reaction between 6-benzyl-3-thioxo-1,2,4-triazin-5(2H)-one derivatives and substituted phenacyl chlorides in the presence of sodium acetate/acetic acid (AcONa/AcOH). Key steps include:
- Refluxing the reaction mixture for 8–24 hours under anhydrous conditions.
- Isolation via filtration and subsequent crystallization from ethanol to ensure purity .
Critical parameters include stoichiometric control of phenacyl chloride derivatives (to avoid side reactions) and precise pH regulation using AcONa/AcOH to stabilize intermediates .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?
A multi-technique approach is required:
- 1H/13C-NMR : Assigns proton and carbon environments, particularly the Z-configuration of the benzylidene group and substitution patterns on the triazine core .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensures purity by matching calculated/observed C, H, N, and S percentages .
Advanced Research Questions
Q. How can synthesis be optimized to improve regioselectivity and minimize by-products?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine) on phenacyl chlorides enhances electrophilicity, favoring nucleophilic attack at the α-carbon and reducing side products .
- Catalytic additives : Potassium iodide (KI) in trace amounts accelerates SN2 pathways in Williamson reactions, improving yield .
- Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) during intermediate formation can suppress polymerization of reactive intermediates .
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings, critical for confirming stereochemistry .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6-arylmethyl derivatives) to identify common artifacts or solvent residues .
- X-ray crystallography : Provides definitive confirmation of molecular geometry if single crystals are obtainable .
Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?
- Systematic substitution : Vary substituents on the benzyl (e.g., methoxy, fluoro) and phenyl acetate groups to assess impacts on bioactivity .
- In silico modeling : Dock modified structures into target protein active sites (e.g., kinases) to predict binding affinities .
- Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., IC50 measurements) to correlate substituent effects with activity trends .
Q. How should contradictory data in biological activity studies be addressed?
- Dose-response validation : Replicate assays across multiple concentrations to distinguish true activity from assay noise .
- Metabolic stability testing : Use liver microsome assays to rule out rapid degradation as a cause of inconsistent in vitro/in vivo results .
- Control standardization : Ensure consistent solvent/DMSO concentrations across experiments to avoid solvent-induced artifacts .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Reaction Time | 8–12 hours (reflux) | Prolonged time increases by-products | |
| Solvent System | Ethanol/water (9:1) | Enhances crystallization purity | |
| Catalyst (KI) | 1–2 mol% | Accelerates SN2 pathways |
Q. Table 2. Critical Spectral Benchmarks for Structural Confirmation
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| Thiazole C=S | 165–170 (13C) | 1220–1250 (C-S) | |
| Triazine C=O | 168–172 (13C) | 1690–1710 (C=O) | |
| Benzylidene CH | 7.2–7.6 (1H, Z-config) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
